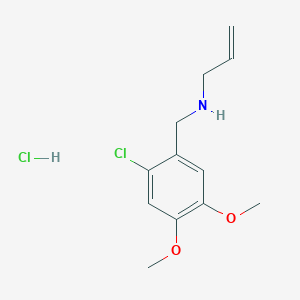
N-(3,5-difluorophenyl)-4-(propionylamino)benzamide
Übersicht
Beschreibung
N-(3,5-difluorophenyl)-4-(propionylamino)benzamide, also known as DFPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPBA is a benzamide derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(3,5-difluorophenyl)-4-(propionylamino)benzamide is not fully understood. However, studies have shown that N-(3,5-difluorophenyl)-4-(propionylamino)benzamide inhibits the activity of different proteins, including kinases and proteases. N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has also been shown to inhibit the activity of proteasomes, which are involved in protein degradation.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been shown to have different biochemical and physiological effects. In cancer cells, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide induces apoptosis and inhibits cell proliferation. N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has also been shown to inhibit the activity of proteasomes, which leads to the accumulation of misfolded proteins and cell death. In addition, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. N-(3,5-difluorophenyl)-4-(propionylamino)benzamide is also a potent inhibitor of different proteins, making it a useful tool for studying the mechanism of action of different proteins. However, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to work with in aqueous solutions. In addition, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been shown to have some toxicity in cells, which limits its use in some experiments.
Zukünftige Richtungen
N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has several potential future directions for scientific research. In medicine, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide can be further investigated for its anticancer and anti-inflammatory properties. In biology, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide can be used as a tool to study the mechanism of action of different proteins. In chemistry, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide can be used as a reagent in the synthesis of different compounds. In addition, new methods can be developed for synthesizing N-(3,5-difluorophenyl)-4-(propionylamino)benzamide that improve its solubility and reduce its toxicity. Finally, new derivatives of N-(3,5-difluorophenyl)-4-(propionylamino)benzamide can be synthesized and studied for their potential applications in various fields.
Conclusion:
N-(3,5-difluorophenyl)-4-(propionylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been synthesized using different methods and has been extensively studied for its potential applications in medicine, biology, and chemistry. N-(3,5-difluorophenyl)-4-(propionylamino)benzamide inhibits the activity of different proteins, including kinases and proteases, and has different biochemical and physiological effects. N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has several advantages for lab experiments but also has some limitations. Finally, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has several potential future directions for scientific research, including its use as a tool to study the mechanism of action of different proteins and its potential applications in medicine, biology, and chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been investigated for its anticancer properties. Studies have shown that N-(3,5-difluorophenyl)-4-(propionylamino)benzamide inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has also been studied for its potential use as an anti-inflammatory agent. In biology, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been used as a tool to study the mechanism of action of different proteins, including kinases and proteases. In chemistry, N-(3,5-difluorophenyl)-4-(propionylamino)benzamide has been used as a reagent in the synthesis of different compounds.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-2-15(21)19-13-5-3-10(4-6-13)16(22)20-14-8-11(17)7-12(18)9-14/h3-9H,2H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYIYKDLONZVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[1-(4-methoxyphenyl)-1-methylethyl]phenoxy}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B4395629.png)
![5-{[(4-chlorophenyl)thio]methyl}-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4395630.png)


![[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4395657.png)
![8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4395658.png)

![3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4395676.png)

![1-methyl-14-phenyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B4395689.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4395699.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4395709.png)
![N-[4-(allyloxy)phenyl]-2,4-dichlorobenzamide](/img/structure/B4395716.png)
